2-Methyldodecane-3,5-dione
Description
2-Methyldodecane-3,5-dione is a linear diketone compound characterized by a 12-carbon backbone (dodecane) with methyl substitution at the second carbon and ketone groups at the third and fifth positions. Its structure distinguishes it from cyclic diketones such as piperazine-2,5-dione derivatives (e.g., albonoursin) and oxazolidinediones (e.g., vinclozolin).
Properties
Molecular Formula |
C13H24O2 |
|---|---|
Molecular Weight |
212.33 g/mol |
IUPAC Name |
2-methyldodecane-3,5-dione |
InChI |
InChI=1S/C13H24O2/c1-4-5-6-7-8-9-12(14)10-13(15)11(2)3/h11H,4-10H2,1-3H3 |
InChI Key |
NJASAPXPNQBGNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyldodecane-3,5-dione can be synthesized through several methods:
Reaction of 1-bromodecane and diisopropyl zinc: This method involves the reaction of 1-bromodecane with diisopropyl zinc to produce 2-methyldodecane, which can then be oxidized to form this compound.
Reaction of decylmagnesium bromide and 2-bromopropane: This method involves the reaction of decylmagnesium bromide with 2-bromopropane to produce 2-methyldodecane, followed by oxidation to form the desired compound.
Reaction of 1-dodecene and trimethylaluminium: This method involves the reaction of 1-dodecene with trimethylaluminium to produce 2-methyldodecane, which is then oxidized to form this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions
2-Methyldodecane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methyl group at the 2nd position can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Methyldodecane-3,5-dione has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyldodecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound’s ketone groups can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclic Diketones: Piperazine-2,5-dione Derivatives
Examples: Albonoursin, (3Z,6S)-3-benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6), and other diketopiperazines .
Key Differences :
- Structural Rigidity : Cyclic piperazine derivatives exhibit constrained conformations, enhancing receptor-binding specificity. The linear structure of this compound may reduce target selectivity but improve membrane permeability .
- Bioactivity : Piperazine-2,5-diones show antiviral and anti-inflammatory properties, while this compound’s bioactivity remains unexplored in the evidence.
Agrochemical Diones: Oxazolidinediones and Imidazolidines
Examples: Procymidone, vinclozolin, and iprodione .
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
